Clarithromycin Impurity L
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Overview
Description
Clarithromycin Impurity L is a by-product formed during the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. Clarithromycin is widely used to treat various bacterial infections due to its improved acid stability and pharmacokinetic profile compared to erythromycin .
Mechanism of Action
Target of Action
Clarithromycin Impurity L, like its parent compound Clarithromycin, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell, making it an effective target for antibacterial action .
Mode of Action
The mode of action of this compound is believed to be similar to that of Clarithromycin. It inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this compound may be bacteriostatic or bactericidal .
Biochemical Pathways
It is known that the inhibition of protein synthesis can disrupt various essential biological processes within the bacterial cell, leading to its eventual death .
Pharmacokinetics
Clarithromycin is primarily metabolized by cytochrome p450 (cyp) 3a isozymes and has an active metabolite, 14-hydroxyclarithromycin . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively . These properties may provide some insight into the ADME properties of this compound.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth or the killing of bacterial cells by disrupting protein synthesis . This can lead to the effective treatment of various bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction temperature and duration can affect the concentration of this impurity . Furthermore, the stability of this compound may be affected by the pH and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
Clarithromycin Impurity L, like its parent compound Clarithromycin, is a macrolide antibiotic that inhibits bacterial growth by targeting the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis . It interacts with various enzymes and proteins, including those involved in the synthesis and function of bacterial ribosomes .
Cellular Effects
Clarithromycin, the parent compound, has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that Clarithromycin, the parent compound, exerts its effects at the molecular level by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis . This interaction could potentially involve enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A stability-indicating reversed-phase high-performance liquid chromatography method was developed and validated for the determination of Clarithromycin in human plasma . This method could potentially be adapted for the study of this compound.
Dosage Effects in Animal Models
Clarithromycin, the parent compound, has been used in various dosages in animal models
Metabolic Pathways
Clarithromycin is extensively metabolized into at least eight metabolites via three metabolic pathways: hydroxylation at the 14 position, N-demethylation, and hydrolysis of the cladinose sugar . Secondary biotransformation was also evident .
Transport and Distribution
It is known that Clarithromycin, the parent compound, is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clarithromycin Impurity L is typically formed during the synthesis of clarithromycin from erythromycin-A. The process involves treating erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction leads to the formation of erythromycin-A oxime, which can further react to form various impurities, including this compound .
Industrial Production Methods: In an industrial setting, the preparation of clarithromycin and its impurities involves several steps:
Protection of Oxime Hydroxyl: Erythromycin oxime is protected using 1,1-Diisopropoxy cyclohexane.
Selective Protection of Hydroxyl Groups: The hydroxyl groups of the deoxy amino sugar ring are selectively protected using trimethylsilane.
Methylation and Deprotection: The protected intermediates undergo methylation, followed by deprotection and purification to yield high-purity clarithromycin and its impurities.
Chemical Reactions Analysis
Types of Reactions: Clarithromycin Impurity L can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Clarithromycin Impurity L has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in quality control and method validation for clarithromycin production.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
Medicinal Chemistry: Studied for its potential biological activities and interactions with other compounds.
Comparison with Similar Compounds
Erythromycin A Oxime: An intermediate in the synthesis of clarithromycin, known for its instability under acidic conditions.
Clarithromycin Impurity Q: Another impurity formed during clarithromycin synthesis, used as a reference standard in pharmaceutical research.
Uniqueness: Clarithromycin Impurity L is unique due to its specific formation conditions and structural characteristics. Unlike other impurities, it is formed under prolonged reaction times and elevated temperatures during the synthesis of erythromycin-A oxime .
Properties
CAS No. |
127253-06-9 |
---|---|
Molecular Formula |
C38H70N2O13 |
Molecular Weight |
763.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |
InChI Key |
MWBJRTBANFUBOX-IXGVTZHESA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Clarithromycin oxime |
Origin of Product |
United States |
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